Cas no 2639447-53-1 (Methyl 5-bromo-4-chloroquinoline-2-carboxylate)

Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and chloro substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The ester group at the 2-position allows for straightforward derivatization, facilitating the synthesis of more complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial and anticancer agents. Its well-defined structure and high purity ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
Methyl 5-bromo-4-chloroquinoline-2-carboxylate structure
2639447-53-1 structure
商品名:Methyl 5-bromo-4-chloroquinoline-2-carboxylate
CAS番号:2639447-53-1
MF:C11H7BrClNO2
メガワット:300.535781145096
CID:6583887
PubChem ID:155970454

Methyl 5-bromo-4-chloroquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-bromo-4-chloroquinoline-2-carboxylate
    • EN300-27755121
    • 2639447-53-1
    • Methyl 5-bromo-4-chloroquinoline-2-carboxylate
    • インチ: 1S/C11H7BrClNO2/c1-16-11(15)9-5-7(13)10-6(12)3-2-4-8(10)14-9/h2-5H,1H3
    • InChIKey: WLHIOSIOVIWXAB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2C1=C(C=C(C(=O)OC)N=2)Cl

計算された属性

  • せいみつぶんしりょう: 298.93487g/mol
  • どういたいしつりょう: 298.93487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

Methyl 5-bromo-4-chloroquinoline-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27755121-0.5g
methyl 5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95.0%
0.5g
$679.0 2025-03-19
Enamine
EN300-27755121-0.1g
methyl 5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95.0%
0.1g
$301.0 2025-03-19
1PlusChem
1P028ARE-250mg
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
250mg
$595.00 2024-05-08
1PlusChem
1P028ARE-10g
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
10g
$4692.00 2024-05-08
1PlusChem
1P028ARE-50mg
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
50mg
$303.00 2024-05-08
1PlusChem
1P028ARE-1g
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
1g
$1139.00 2024-05-08
1PlusChem
1P028ARE-2.5g
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
2.5g
$2172.00 2024-05-08
1PlusChem
1P028ARE-100mg
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
100mg
$434.00 2024-05-08
1PlusChem
1P028ARE-5g
methyl5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95%
5g
$3183.00 2024-05-08
Enamine
EN300-27755121-10.0g
methyl 5-bromo-4-chloroquinoline-2-carboxylate
2639447-53-1 95.0%
10.0g
$3746.0 2025-03-19

Methyl 5-bromo-4-chloroquinoline-2-carboxylate 関連文献

Methyl 5-bromo-4-chloroquinoline-2-carboxylateに関する追加情報

Methyl 5-bromo-4-chloroquinoline-2-carboxylate (CAS No. 2639447-53-1): A Versatile Intermediate in Modern Pharmaceutical Research

Methyl 5-bromo-4-chloroquinoline-2-carboxylate (CAS No. 2639447-53-1) is a highly valuable intermediate in the field of pharmaceutical chemistry, renowned for its structural complexity and functional diversity. This compound, characterized by the presence of both bromine and chlorine substituents on a quinoline core, has garnered significant attention due to its role in the synthesis of various bioactive molecules. The strategic positioning of these halogen atoms provides unique reactivity, making it an indispensable tool for medicinal chemists exploring novel therapeutic agents.

The quinoline scaffold, a well-documented pharmacophore, has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. Among the numerous derivatives, Methyl 5-bromo-4-chloroquinoline-2-carboxylate stands out due to its enhanced electrophilicity, which facilitates further functionalization through cross-coupling reactions, nucleophilic substitutions, and other palladium-catalyzed transformations. These attributes have positioned it as a cornerstone in the development of next-generation drugs targeting a wide spectrum of diseases.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for heterocyclic compounds derived from quinoline. The introduction of bromine and chlorine at specific positions on the quinoline ring not only enhances the compound's reactivity but also improves its binding affinity to biological targets. This has been particularly evident in the synthesis of kinase inhibitors, where the halogenated quinoline derivatives exhibit potent activity against various cancer-related kinases.

One of the most compelling applications of Methyl 5-bromo-4-chloroquinoline-2-carboxylate is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and have been identified as key players in several diseases, including cancer and inflammatory disorders. The ability to modulate these interactions with small molecules has opened up new avenues for therapeutic intervention. Researchers have leveraged the reactivity of this compound to design molecules that disrupt aberrant PPIs, leading to promising results in preclinical studies.

The synthesis of Methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step organic transformations starting from commercially available quinoline precursors. The bromination and chlorination steps are critical and require precise control to achieve regioselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to introduce additional functional groups with high efficiency. These techniques not only streamline the synthetic route but also enhance the overall yield and purity of the final product.

The versatility of Methyl 5-bromo-4-chloroquinoline-2-carboxylate extends beyond its role as a building block in drug discovery. It has also been utilized in materials science and agrochemical research due to its ability to form stable complexes with metals and other small molecules. These complexes exhibit unique properties that make them suitable for applications ranging from catalysis to luminescent materials.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have revealed that the halogenated quinoline derivatives can be tailored to target specific biological receptors with high precision. By integrating experimental data with computational predictions, researchers can optimize the structure-activity relationships (SAR) of these compounds, leading to more effective therapeutic agents.

The impact of Methyl 5-bromo-4-chloroquinoline-2-carboxylate on pharmaceutical research is underscored by its frequent use in academic and industrial laboratories alike. Its accessibility via scalable synthetic routes makes it an attractive choice for both exploratory research and large-scale drug development programs. As our understanding of disease mechanisms continues to evolve, this compound is poised to play an even more significant role in addressing unmet medical needs.

In conclusion, Methyl 5-bromo-4-chloroquinoline-2-carboxylate (CAS No. 2639447-53-1) is a multifaceted intermediate with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable asset in the quest for novel therapeutics. As research progresses, we can expect this compound to continue influencing breakthroughs in medicinal chemistry and beyond.

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